molecular formula C19H18N2O B11835941 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline CAS No. 89721-33-5

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline

Cat. No.: B11835941
CAS No.: 89721-33-5
M. Wt: 290.4 g/mol
InChI Key: QWJCJYPYNTWLBC-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline typically involves the reaction of isoquinoline derivatives with pyrrolidine. One common method involves the nucleophilic substitution reaction where the isoquinoline derivative is reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to isoquinoline derivatives, which are known for their diverse biological activities. Recent studies have indicated that 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline exhibits significant antiproliferative properties against various cancer cell lines.

Case Study: Antiproliferative Activity

A study focusing on the structural optimization of isoquinoline derivatives demonstrated that certain modifications could enhance the compound's efficacy against neuroendocrine prostate cancer (NEPC) cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values as low as 0.34 μM against the LASCPC-01 cell line, showcasing potent inhibitory activity compared to standard chemotherapeutics .

CompoundIC50 (LASCPC-01)IC50 (PC-3)Selectivity Index
This compound0.34 μM>3.85 μM>11.3

This selectivity suggests a promising therapeutic window for targeting NEPC while minimizing effects on normal prostate cells.

Neuropharmacology Applications

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving sigma receptors. Research has indicated that derivatives of isoquinoline can act as sigma receptor ligands, which are implicated in various neurological conditions.

Case Study: Sigma Receptor Interaction

In a study investigating new sigma receptor ligands, compounds related to this compound were synthesized and evaluated for their binding affinity and neuroprotective effects. These compounds showed promise as neuroprotective agents, potentially mitigating oxidative stress in neuronal cells .

Case Study: Antimicrobial Testing

A comparative analysis of pyrrolidine derivatives indicated that certain alkaloids exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that compounds with similar structures to this compound may warrant further investigation for their potential use in treating infectious diseases .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Isoquinoline derivatives: These compounds have the isoquinoline core and are used in similar applications in medicinal chemistry.

    Pyrrolidinone derivatives: These compounds contain the pyrrolidinone moiety and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of the isoquinoline and pyrrolidine structures, which imparts distinct chemical and biological properties.

Biological Activity

1-Phenyl-3-(pyrrolidin-3-yloxy)isoquinoline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C19H18N2O
Molecular Weight 290.36 g/mol
IUPAC Name This compound
CAS Number 13302243

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as a modulator of various signaling pathways, potentially influencing apoptosis and cell cycle regulation.

Key Mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown activity against protein kinase C (PKC) isoforms, which are crucial in cancer cell signaling pathways .
  • Induction of Apoptosis : Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro tests have shown promising results against various cancer cell lines.

Case Study: Prostate Cancer

A study highlighted the compound's effectiveness against prostate cancer cell lines, demonstrating significant antiproliferative effects with an IC50 value in the low micromolar range. The selectivity index (SI) was notably high, indicating a preference for cancerous cells over normal cells .

CompoundIC50 (μM)Selectivity Index (SI)
This compound0.47>190

Neuroprotective Effects

Beyond anticancer properties, this compound has been explored for its neuroprotective effects. Isoquinoline derivatives have been associated with beneficial outcomes in models of neurodegeneration, potentially through modulation of serotonin and dopamine receptors .

Structure-Activity Relationship (SAR)

The SAR studies on isoquinoline derivatives indicate that modifications to the pyrrolidine moiety significantly impact biological activity. For instance:

  • Substitution Patterns : Variations in the position of substituents on the isoquinoline ring can enhance or diminish activity against specific targets.
  • Pyrrolidine Modifications : Alterations to the pyrrolidine nitrogen can affect binding affinity and selectivity for biological targets .

Properties

CAS No.

89721-33-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-3-yloxyisoquinoline

InChI

InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)19-17-9-5-4-8-15(17)12-18(21-19)22-16-10-11-20-13-16/h1-9,12,16,20H,10-11,13H2

InChI Key

QWJCJYPYNTWLBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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